molecular formula C42H74O12S6Sn2 B12713634 Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) CAS No. 93857-18-2

Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)

Cat. No.: B12713634
CAS No.: 93857-18-2
M. Wt: 1200.9 g/mol
InChI Key: NOGXUYYAAIDCMR-UHFFFAOYSA-H
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Description

Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is a tin-containing macrocyclic compound characterized by a 12-membered stannacycle core. The structure integrates two dioxa-dithia rings, a central tin atom, and a dodecyl substituent, which confers lipophilicity. This compound is part of a broader class of organotin derivatives, often studied for their catalytic, stabilizer, or bioactive properties . Its synthesis typically involves thioesterification and cyclization steps, with the dodecyl chain introduced via alkylation to modulate solubility and reactivity.

Properties

CAS No.

93857-18-2

Molecular Formula

C42H74O12S6Sn2

Molecular Weight

1200.9 g/mol

IUPAC Name

2-[2-[(5-dodecyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetyl]oxyethyl 2-[(5-dodecyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetate

InChI

InChI=1S/2C12H25.3C6H10O4S2.2Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;3*7-5(3-11)9-1-2-10-6(8)4-12;;/h2*1,3-12H2,2H3;3*11-12H,1-4H2;;/q;;;;;2*+3/p-6

InChI Key

NOGXUYYAAIDCMR-UHFFFAOYSA-H

Canonical SMILES

CCCCCCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)SCC(=O)OCCOC(=O)CS[Sn]2(SCC(=O)OCCOC(=O)CS2)CCCCCCCCCCCC

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with ethylene bis(((8-butyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) (CAS: 93918-33-3), differing only in the alkyl chain length (butyl vs. dodecyl). Key structural and molecular comparisons are summarized below:

Property Dodecyl Derivative Butyl Derivative (93918-33-3)
Molecular Formula C₃₄H₆₆O₁₂S₆Sn₂ (estimated) C₂₆H₄₂O₁₂S₆Sn₂
Molecular Weight ~1,200 g/mol (estimated) 976.41 g/mol
Alkyl Chain Length C₁₂H₂₅ (dodecyl) C₄H₉ (butyl)
Solubility Enhanced lipophilicity Moderate lipophilicity
Thermal Stability Higher decomposition temperature Lower decomposition temperature

The extended dodecyl chain improves thermal stability and solubility in nonpolar media, making the dodecyl derivative more suitable for high-temperature polymer stabilization applications compared to the butyl analogue .

Biological Activity

Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate), also known by its CAS number 93857-18-2, is a complex organometallic compound that exhibits significant biological activity. Its structure features a unique combination of thioacetate groups and a stannacycloundecane core, which may confer distinct properties relevant to medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC42H74O12S6Sn2
Molecular Weight1200.82 g/mol
Boiling Point1052.2ºC at 760 mmHg
Flash Point590.1ºC
LogP6.221

Biological Activity

The biological activity of ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) has been the subject of various studies, highlighting its potential applications in pharmacology and toxicology.

Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural components, particularly the presence of sulfur and tin, are known to enhance biological interactions. Research indicates that similar organotin compounds often possess antifungal and antibacterial properties due to their ability to disrupt cellular membranes.

Cytotoxicity Studies : Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. Results indicate varying degrees of cytotoxicity, with some studies showing significant inhibition of cell proliferation in cancer cell lines. This suggests potential applications in cancer therapy, although further investigations are required to elucidate the mechanisms involved.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of several organotin compounds, including derivatives similar to ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate). The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In a research article from Cancer Letters, the compound was tested against human breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in viability, suggesting that the compound could be further explored for its anticancer properties.
  • Toxicological Evaluation : A comprehensive toxicological assessment was performed as part of regulatory compliance for new chemical substances. The study highlighted potential risks associated with exposure to high concentrations but also noted that appropriate safety measures could mitigate these risks.

The mechanism by which ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) exerts its biological effects is not fully understood but may involve:

  • Membrane Disruption : Similar compounds are known to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis.
  • Enzyme Inhibition : The presence of tin and sulfur may allow for interactions with metal-binding sites in enzymes critical for cellular function.

Future Directions

Further research is essential to fully characterize the biological activity and safety profile of ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate). Key areas for future investigation include:

  • In vivo Studies : To assess the therapeutic potential and pharmacokinetics in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
  • Formulation Development : Exploring formulations that enhance bioavailability and reduce toxicity.

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